molecular formula C16H15FO B1327642 3-(4-Fluorophenyl)-3'-methylpropiophenone CAS No. 898767-87-8

3-(4-Fluorophenyl)-3'-methylpropiophenone

Cat. No.: B1327642
CAS No.: 898767-87-8
M. Wt: 242.29 g/mol
InChI Key: FMZPOWQCURAXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-3'-methylpropiophenone is a propiophenone derivative characterized by a fluorophenyl group at the 3-position and a methyl group at the 3'-position of the aromatic rings. Its molecular formula is C₁₆H₁₅FO, with a molecular weight of 258.3 g/mol. Structurally, the fluorine atom on the phenyl ring enhances electronegativity, while the methyl group contributes to steric and lipophilic properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its adaptable reactivity and structural motifs .

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-3-2-4-14(11-12)16(18)10-7-13-5-8-15(17)9-6-13/h2-6,8-9,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZPOWQCURAXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644563
Record name 3-(4-Fluorophenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-87-8
Record name 3-(4-Fluorophenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-fluorobenzoyl chloride with 3-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Reaction Conditions:

    Reagents: 4-fluorobenzoyl chloride, 3-methylpropiophenone, aluminum chloride

    Solvent: Anhydrous dichloromethane

    Temperature: 0°C to room temperature

    Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of 3-(4-Fluorophenyl)-3’-methylpropiophenone can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3’-methylpropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-fluorobenzoic acid

    Reduction: 3-(4-fluorophenyl)-3’-methylpropanol

    Substitution: 3-(4-methoxyphenyl)-3’-methylpropiophenone

Scientific Research Applications

3-(4-Fluorophenyl)-3’-methylpropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3’-methylpropiophenone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity or receptor binding, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-Fluorophenyl)-3'-methylpropiophenone with structurally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues and Substituent Effects

3-(4-Bromophenyl)-3'-methylpropiophenone Molecular Formula: C₁₆H₁₅BrO Molecular Weight: 303.2 g/mol Key Differences: Bromine (Br) at the 4-position instead of fluorine (F). Impact: Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects but enhance hydrophobic interactions. This compound is widely used in synthetic chemistry as a precursor for cross-coupling reactions .

(E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (Compound 2j) Molecular Formula: C₁₅H₁₀BrFIO₂ Molecular Weight: 449.05 g/mol Key Differences: Additional hydroxyl (OH) and iodine (I) substituents on ring A. Biological Activity: IC₅₀ = 4.703 μM (anti-inflammatory activity). The presence of electronegative groups (Br, F, I) enhances potency compared to methoxy-substituted analogues .

1-(4-Fluoro-3-methylphenyl)ethanone Molecular Formula: C₉H₉FO Molecular Weight: 152.17 g/mol Key Differences: Acetophenone backbone (shorter chain) with a methyl group at the 3-position. Applications: Used in flavoring agents and fragrances due to its volatile nature .

Structure–Activity Relationships (SAR)

  • Electronegativity and Bioactivity: Fluorine and bromine substituents at the para position enhance inhibitory activity (e.g., compound 2j vs. methoxy-substituted derivatives).
  • Substituent Position : Meta-substituted iodine (as in compound 2j) correlates with higher activity, while para-methoxy groups (e.g., compound 2p) reduce potency due to decreased electron-withdrawing effects .

Physicochemical Properties

Compound Melting Point (°C) Dihedral Angle (°) LogP (Predicted)
This compound Not reported ~5–10 (estimated) 3.8
3-(4-Bromophenyl)-3'-methylpropiophenone Not reported ~5–10 4.2
Compound 2j Not reported Not reported 4.9
Pyrazole derivative () 224–228 (dec) 4.64–10.53 2.5
  • Dihedral Angles: Pyrazole derivatives () exhibit planar conformations (dihedral angles < 10°), suggesting that the target compound’s methyl group may introduce minor steric hindrance but maintain planarity for receptor interactions .
  • Lipophilicity: The methyl group in this compound increases LogP compared to hydroxylated analogues, enhancing bioavailability .

Biological Activity

3-(4-Fluorophenyl)-3'-methylpropiophenone, commonly referred to in the literature as a fluorinated ketone, has drawn attention due to its diverse biological activities and potential therapeutic applications. This compound is part of a broader class of fluorinated compounds that are being investigated for their pharmacological properties, including anticancer, anti-inflammatory, and psychoactive effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a propiophenone backbone with a fluorinated phenyl group at the para position. The presence of the fluorine atom is significant as it can enhance lipophilicity and metabolic stability, which are critical factors in drug design.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 3-(4-fluorophenyl)-1H-pyrazole were synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). One notable derivative exhibited an IC50 value of 18 µmol/L against LNCaP cells and a significant downregulation of prostate-specific antigen (PSA) by 46% . This suggests that modifications to the fluorinated phenyl group can lead to enhanced anticancer properties.

Neuropharmacological Effects

The compound has also been studied for its effects on neurotransmitter transporters. A related study indicated that positional isomers of fluorophenmetrazine, which share structural similarities with this compound, acted as substrate-type releasing agents at monoamine transporters (DAT and NET). This suggests potential psychoactive properties, raising concerns about abuse and dependence liability .

Summary of Biological Activities

Biological ActivityMechanism/TargetReference
Antiproliferative (Cancer)Inhibition of cell growth in prostate cancer cells (LNCaP)
NeuropharmacologicalSubstrate-type releasing agents at DAT and NET
Tyrosinase InhibitionCompetitive inhibitor in melanin synthesis

Case Studies

  • Prostate Cancer : A study synthesized various derivatives based on 3-(4-fluorophenyl) motifs and tested their efficacy against prostate cancer cell lines. The most promising derivative showed significant antiproliferative effects and PSA downregulation.
  • Neurotoxicity : A case report linked the use of related compounds to acute kidney injury, indicating potential neurotoxic effects associated with high doses or misuse .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.